molecular formula C15H17NO3 B5682095 2-(Cyclohexyloxymethyl)isoindole-1,3-dione

2-(Cyclohexyloxymethyl)isoindole-1,3-dione

Cat. No.: B5682095
M. Wt: 259.30 g/mol
InChI Key: TVXSIGXFQJVHJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of phthalic anhydride with cyclohexylmethanol in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(Cyclohexyloxymethyl)isoindole-1,3-dione may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxymethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Cyclohexyloxymethyl)isoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxymethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA and proteins, affecting cellular processes and exhibiting potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclohexyloxymethyl)isoindole-1,3-dione is unique due to the presence of the cyclohexyloxymethyl group, which enhances its lipophilicity and potential biological activity. This structural modification allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(cyclohexyloxymethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSIGXFQJVHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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